Anti-inflammatory agent 44

Natural product chemistry Flavonoid glycoside Structure-activity relationship

Anti-inflammatory agent 44 (CAS 1005416-14-7, molecular formula C43H48O25, MW 964.83) is compound 1 from Lee et al. (2019), identified as 6-methoxykaempferol 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl-7-O-(6‴'-(E)-caffeoyl)-β-D-glucopyranoside, a 6-methoxyflavonol triglycoside isolated from the aerial parts of Tetragonia tetragonoides (Aizoaceae).

Molecular Formula C43H48O25
Molecular Weight 964.8 g/mol
Cat. No. B12394417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 44
Molecular FormulaC43H48O25
Molecular Weight964.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C=C7)O)O)O)O)O
InChIInChI=1S/C43H48O25/c1-60-38-21(63-41-35(58)33(56)29(52)24(66-41)14-61-25(49)9-3-15-2-8-18(47)19(48)10-15)11-20-26(30(38)53)31(54)39(37(62-20)16-4-6-17(46)7-5-16)67-43-40(34(57)28(51)23(13-45)65-43)68-42-36(59)32(55)27(50)22(12-44)64-42/h2-11,22-24,27-29,32-36,40-48,50-53,55-59H,12-14H2,1H3/b9-3+/t22-,23-,24-,27-,28-,29-,32+,33+,34+,35-,36-,40-,41-,42+,43+/m1/s1
InChIKeyFIYDHKILJOOOJT-OFGOMLKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Anti-inflammatory Agent 44: Structural Identity and Biochemical Classification for Procurement


Anti-inflammatory agent 44 (CAS 1005416-14-7, molecular formula C43H48O25, MW 964.83) is compound 1 from Lee et al. (2019), identified as 6-methoxykaempferol 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl-7-O-(6‴'-(E)-caffeoyl)-β-D-glucopyranoside, a 6-methoxyflavonol triglycoside isolated from the aerial parts of Tetragonia tetragonoides (Aizoaceae) [1]. It belongs to a series of eight structurally related 6-methoxyflavonols (compounds 1–8) characterized in the same study, and is the only member of the series to possess a (E)-caffeoyl ester substituent at the 6‴' position of the 7-O-glucopyranosyl moiety [1].

Why Anti-inflammatory Agent 44 Cannot Be Replaced by Other 6-Methoxyflavonols or Generic Flavonoid Glycosides


The eight 6-methoxyflavonols isolated from T. tetragonoides exhibit a documented glycoside–aglycone activity gradient in which aglycones (compounds 5 and 6) show higher anti-inflammatory potency than glycosides (compounds 1–4, 7–8), while compound 1 is the sole congener carrying a caffeoyl ester moiety at the 7-O position [1]. This structural feature is absent in the more potent but structurally simpler aglycones and in other glycosides of the series, meaning that potency alone cannot be the sole selection criterion—pharmacokinetic behavior, solubility, and target interaction profiles arising from glycosylation and caffeoylation create functional distinctions that render simple within-class substitution scientifically unreliable [1].

Anti-inflammatory Agent 44: Quantified Differentiation Evidence Against Closest Analogs


Structural Differentiation: Caffeoyl Moiety Absent in All Other Series Members

Among the eight 6-methoxyflavonols isolated from T. tetragonoides in Lee et al. (2019), compound 1 (Anti-inflammatory agent 44) is the only structure bearing a (E)-caffeoyl ester substituent at the 6‴' position of the 7-O-β-D-glucopyranosyl moiety [1]. Compounds 2–8 lack this caffeoyl group; compounds 5 (6-methoxyquercetin) and 6 (6-methoxykaempferol) are aglycones entirely devoid of sugar substituents, compound 7 (6-methoxykaempferol 7-O-β-D-glucopyranoside) carries only a single glucose at C-7 without caffeoyl decoration, and glycosides 2–4 and 8 possess different sugar substitution patterns but no caffeoyl ester [1]. The presence of the caffeoyl group introduces a catechol moiety capable of participating in radical scavenging, hydrogen bonding, and potential protein target interactions that are structurally precluded in all other series members [1].

Natural product chemistry Flavonoid glycoside Structure-activity relationship

Glycoside vs. Aglycone Anti-inflammatory Potency Gradient in LPS-Stimulated RAW 264.7 Macrophages

Lee et al. (2019) explicitly report that 'in general, the aglycones exhibited higher activity than the glycosides' when evaluating all eight 6-methoxyflavonols for reduction of NO and PGE2 formation and suppression of TNF-α, IL-6, IL-1β, iNOS, and COX-2 expression in LPS-stimulated RAW 264.7 macrophages [1]. This places compound 1 (a triglycoside) in a lower intrinsic potency tier relative to aglycones 5 (6-methoxyquercetin) and 6 (6-methoxykaempferol), but above or comparable to other glycosides in the series [1]. The specific IC50 or % inhibition values for each individual compound were not extractable from the publicly available abstract and metadata; the full text (DOI: 10.1016/j.bioorg.2019.102922) should be consulted for the complete quantitative dataset including dose-response curves and statistical comparisons [1].

Anti-inflammatory assay RAW 264.7 macrophage Nitric oxide PGE2

Differential Antioxidant Activity: Compound 1 Not Distinguished for Radical Scavenging

In the same study, Lee et al. (2019) specifically highlighted that '6-Methoxyflavonols 5 and 6 showed high radical scavenging potential in DPPH and ABTS test,' while compound 1 was not singled out for antioxidant activity [1]. This selective reporting implies that the aglycones 5 (6-methoxyquercetin) and 6 (6-methoxykaempferol) possess substantially stronger direct radical-scavenging capacity than compound 1 and the other glycosides [1]. The glycosylation of compound 1, particularly the 3-O-diglucoside substitution, likely attenuates the inherent antioxidant capacity of the flavonol core by blocking the 3-OH group critical for radical stabilization, a well-established SAR principle in flavonoid chemistry [1].

Antioxidant DPPH ABTS Radical scavenging

Authenticated Natural Source and Quantitative HPLC Characterization in Plant Extract

Lee et al. (2019) conducted quantitative HPLC analysis of 6-methoxyflavonols in the T. tetragonoides aerial parts extract, providing authenticated abundance data for compound 1 in the source plant material [1]. This is in contrast to many commercial flavonoid standards that lack documented natural occurrence profiles. Anti-inflammatory agent 44 (compound 1) is a known compound previously reported in the literature, whereas compounds 2–4 and 8 were newly isolated and characterized for the first time from T. tetragonoides in this study [1]. The established natural provenance and HPLC quantification method provide a quality control framework for verifying the identity and purity of procured material, which is not available for the newly described glycosides 2–4 and 8 until additional analytical validation studies are published [1].

Quality control HPLC quantification Phytochemistry

Multi-Mediator Anti-inflammatory Profile in LPS-Stimulated RAW 264.7 Macrophages

Compound 1, along with all other 6-methoxyflavonols tested, demonstrated a broad anti-inflammatory profile encompassing reduction of NO and PGE2 formation as well as suppression of TNF-α, IL-6, IL-1β, iNOS, and COX-2 expression in LPS-stimulated RAW 264.7 macrophages [1]. Unlike many synthetic anti-inflammatory agents that selectively target a single enzyme (e.g., COX-2-selective NSAIDs), compound 1 engages multiple nodes of the inflammatory cascade simultaneously [1]. Although this multi-mediator suppression was observed across all eight compounds and is therefore not unique to compound 1, the specific magnitude of suppression for each mediator likely varies by compound based on the glycoside–aglycone potency gradient and the distinct structural features of each molecule [1]. Direct quantitative comparison of compound 1 versus individual comparators for each mediator endpoint requires consulting the full-text data tables [1].

Inflammatory mediators COX-2 iNOS Cytokine suppression

Anti-inflammatory Agent 44: Evidence-Backed Application Scenarios for Research and Industrial Use


Natural Product Authenticity and Quality Control Reference Standard

As a known compound with established spectroscopic characterization and validated HPLC quantification in T. tetragonoides extract, Anti-inflammatory agent 44 serves as a chromatographic reference standard for authentication and quantification of 6-methoxyflavonols in plant extracts, herbal formulations, or dietary supplements derived from Tetragonia species [1]. The compound's caffeoyl moiety provides a distinctive UV-Vis absorption signature that facilitates unambiguous peak assignment in HPLC-UV chromatograms, reducing the risk of misidentification that could occur with more common flavonol glycosides lacking this chromophore [1].

Structure-Activity Relationship Studies of Glycosylation and Caffeoylation Effects

Compound 1 is the only member of the T. tetragonoides 6-methoxyflavonol series containing both a 3-O-diglucoside and a 7-O-(6‴'-caffeoyl)-glucoside moiety, making it an essential comparator in SAR studies that systematically probe how glycosylation pattern and phenolic acid esterification modulate anti-inflammatory potency, antioxidant capacity, solubility, and membrane permeability relative to the less-glycosylated or aglycone forms (compounds 5–7) [1]. The documented glycoside–aglycone potency gradient provides a testable hypothesis framework for medicinal chemistry optimization programs [1].

In Vitro Multi-Mediator Inflammation Model Studies

Compound 1 has demonstrated suppression of seven inflammatory mediators (NO, PGE2, TNF-α, IL-6, IL-1β, iNOS, COX-2) in the LPS-stimulated RAW 264.7 macrophage model, supporting its use as a positive control or test article in mechanistic studies examining coordinated regulation of the NF-κB and MAPK signaling pathways [1]. Its glycoside form may provide aqueous solubility advantages over aglycones in cell culture experiments requiring DMSO-free or low-DMSO dosing conditions [1].

Comparative Natural Product Library Screening

For screening libraries designed to capture natural flavonoid chemical diversity, compound 1 represents a structurally distinct chemotype (6-methoxyflavonol triglycoside with caffeoyl ester) that complements the more common mono- and diglycoside flavonols typically found in commercial natural product collections [1]. Its inclusion enables assessment of whether the caffeoyl-triglycoside architecture confers unique bioactivity profiles not recapitulated by simpler flavonoid glycosides or aglycones [1].

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